2-Cyanoethylene oxide

Description

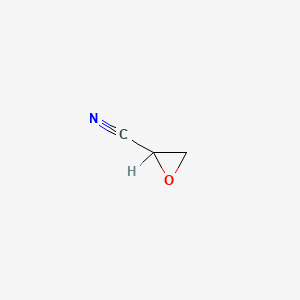

Structure

3D Structure

Properties

IUPAC Name |

oxirane-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO/c4-1-3-2-5-3/h3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHIVZARDAPEDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963379 | |

| Record name | Oxirane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4538-51-6 | |

| Record name | 2-Cyanoethylene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4538-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyanoethylene oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004538516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-epoxypropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CYANOETHYLENE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C17IZ13QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: Oxiranecarbonitrile (Glycidonitrile)

Executive Summary

Oxiranecarbonitrile (CAS 4538-51-6), commonly known as glycidonitrile or 2-cyanoethylene oxide, represents a critical bifunctional intermediate in organic synthesis and toxicology. As the primary oxidative metabolite of the high-volume industrial monomer acrylonitrile, its study is pivotal for understanding xenobiotic metabolism and genotoxicity mechanisms.

This guide provides a rigorous analysis of the physicochemical properties, spectroscopic signatures, and reactivity profiles of oxiranecarbonitrile. It is designed for researchers requiring high-fidelity data for synthetic planning, metabolic modeling, and safety assessment in drug development.

Molecular Architecture & Identity

Oxiranecarbonitrile combines the high ring strain of an epoxide (~13 kcal/mol) with the electron-withdrawing nature of a nitrile group. This unique electronic environment creates a highly reactive electrophile susceptible to nucleophilic attack, a property that defines its utility in synthesis and its hazard profile in biology.

| Parameter | Data |

| IUPAC Name | Oxirane-2-carbonitrile |

| Common Names | Glycidonitrile; 2,3-Epoxypropionitrile; this compound |

| CAS Registry Number | 4538-51-6 |

| Molecular Formula | C₃H₃NO |

| SMILES | N#CC1CO1 |

| Stereochemistry | Exists as (R)- and (S)- enantiomers; typically encountered as a racemate in non-stereoselective synthesis. |

Thermodynamic & Transport Properties

The following data represents the consolidated experimental and computed values for pure oxiranecarbonitrile. Note the high density relative to simple epoxides, attributed to the dipolar nitrile moiety.

Table 1: Physicochemical Constants

| Property | Value | Condition/Note |

| Molecular Weight | 69.06 g/mol | - |

| Boiling Point | 188.1°C | @ 760 mmHg [1] |

| Density | 1.16 g/cm³ | @ 20°C [1] |

| Flash Point | 75.1°C | Closed Cup (Predicted) |

| Refractive Index ( | 1.4190 | Predicted |

| Solubility | Soluble | Water, Ethanol, Chloroform |

| Vapor Pressure | ~0.6 mmHg | @ 25°C (Predicted) |

Spectroscopic Characterization

Accurate identification of oxiranecarbonitrile relies on its distinct NMR spin system (ABX pattern) and IR nitrile stretch. The electron-withdrawing nitrile group significantly deshields the methine proton compared to unsubstituted ethylene oxide.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CCl₄ | Frequency: 100 MHz [2]

The spectrum displays a characteristic ABX system for the three epoxide protons.

-

3.49 ppm (dd, 1H,

-

Coupling:

Hz,

-

-

2.99 ppm (dd, 1H,

-

2.69 ppm (dd, 1H,

Infrared Spectroscopy (FT-IR)

-

2255 cm⁻¹: Strong

stretching vibration.[1] -

1237 cm⁻¹: Epoxide

symmetric ring breathing. -

3000–2920 cm⁻¹: C-H stretching (epoxide ring).

Synthesis & Metabolic Pathways

Understanding the origin of oxiranecarbonitrile is essential for both synthetic chemists and toxicologists. In a laboratory setting, direct epoxidation is challenging due to the electron-deficient alkene; in biological systems, it is the obligate intermediate of acrylonitrile metabolism.

Biological Synthesis (Metabolism)

In mammalian systems, Cytochrome P450 2E1 (CYP2E1) catalyzes the oxidation of acrylonitrile to oxiranecarbonitrile. This epoxide is the "ultimate carcinogen" responsible for DNA alkylation.

Figure 1: Metabolic pathway of acrylonitrile showing the central role of oxiranecarbonitrile (CEO) in genotoxicity.

Chemical Synthesis (Payne's Method)

For preparative purposes, the direct epoxidation of acrylonitrile with alkaline hydrogen peroxide often leads to amide hydrolysis (forming glycidamide). A more specific route involves the thermal deacetylation of glycidaldehyde oxime acetate [2], yielding high-purity oxiranecarbonitrile.

Reactivity & Mechanism of Action

The toxicity of oxiranecarbonitrile stems from its reactivity as a "soft" electrophile. It preferentially alkylates nucleophilic centers in DNA, specifically the N7 position of guanine .[2]

Mechanism of DNA Alkylation

The ring-opening reaction is regiospecific. Nucleophilic attack occurs at the terminal carbon (C3), relieving ring strain and generating a cyanohydrin intermediate that is unstable and releases cyanide (or rearranges).

Primary Adduct: N7-(2-oxoethyl)guanine.[3] Note: The initial adduct is N7-(2-cyano-2-hydroxyethyl)guanine, which rapidly loses HCN to form the 2-oxoethyl derivative.

Figure 2: Simplified mechanism of DNA alkylation by oxiranecarbonitrile.

Safety & Handling Protocols

WARNING: Oxiranecarbonitrile is a potent mutagen and potential carcinogen. It must be handled with extreme caution in a containment facility.

Critical Hazards

-

Acute Toxicity: High. Metabolizes to release cyanide.[4]

-

Genotoxicity: Ames positive (mutagenic) without metabolic activation.

-

Skin Absorption: Rapidly absorbed through skin; fatal if not removed immediately.

Handling Protocol

-

Engineering Controls: All operations must be performed in a certified Class II Biosafety Cabinet or chemical fume hood.

-

PPE: Double nitrile gloves (0.11 mm minimum), chemical splash goggles, and Tyvek lab coat.

-

Decontamination: Spills should be treated with 10% aqueous NaOH to hydrolyze the epoxide and nitrile groups, followed by bleach treatment to neutralize residual cyanide.

References

-

Alfa Chemistry. (2023). 2,3-Epoxypropionitrile Physical Properties Data. Retrieved from

- Butler, P. E., & Grodin, A. F. (1968). NMR Spectra of Chloro- and Cyano-Epoxides. Journal of Polymer Science Part A-1: Polymer Chemistry, 6(9), 2461-2465.

-

Guengerich, F. P., et al. (1981).[5] In vitro metabolism of acrylonitrile to this compound, reaction with glutathione, and irreversible binding to proteins and nucleic acids. Cancer Research, 41(11), 4925-4933. Retrieved from

-

Peter, H., et al. (1983).[6] A note on synthesis and reactivity towards DNA of glycidonitrile, the epoxide of acrylonitrile. Carcinogenesis, 4(2), 235-237.

- Whysner, J., et al. (1998). Acrylonitrile: Evaluation of mechanisms of cancer induction. Regulatory Toxicology and Pharmacology, 27(3), 217-239.

Sources

- 1. lib3.dss.go.th [lib3.dss.go.th]

- 2. QM-CSA: A Novel Quantum Mechanics-Based Protocol for Evaluation of the Carcinogen-Scavenging Activity of Polyphenolic Compounds [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. scispace.com [scispace.com]

- 6. tandfonline.com [tandfonline.com]

Technical Guide: In Vivo Formation and Bioanalysis of Acrylonitrile Epoxide Metabolites

Executive Summary

This technical guide details the bioactivation of Acrylonitrile (ACN) into its reactive epoxide metabolite, 2-cyanoethylene oxide (CEO) .[1] Intended for drug metabolism and toxicology researchers, this document synthesizes the molecular mechanisms of CYP2E1-mediated epoxidation, the kinetic competition between detoxification and genotoxicity, and validated analytical protocols for detecting CEO-derived adducts.

Key Insight: While direct glutathione conjugation accounts for the bulk of ACN clearance, the formation of CEO represents the critical oncogenic threshold. Quantifying CEO formation in vivo relies not on measuring the labile epoxide itself, but on specific stable biomarkers: N7-(2-oxoethyl)guanine (7-OEG) DNA adducts and N-(2-cyanoethyl)valine (CEV) hemoglobin adducts.

Molecular Mechanism of Bioactivation

The CYP2E1 Oxidative Pathway

Acrylonitrile (

-

Direct Conjugation: A Michael addition reaction with Glutathione (GSH), catalyzed by GSTs, forming S-(2-cyanoethyl)glutathione.

-

Oxidative Bioactivation (The Epoxide Route): The vinyl group undergoes epoxidation primarily by Cytochrome P450 2E1 (CYP2E1) . This reaction inserts an oxygen atom across the double bond, generating the unstable and highly reactive epoxide, This compound (CEO) .

Reactivity and Fate of CEO

Once formed, CEO acts as a hard electrophile. Its half-life is short, driven by three divergent fates:

-

Detoxification: Conjugation with GSH to form S-(1-cyano-2-hydroxyethyl)glutathione.

-

Cyanide Release: Hydrolysis of CEO (often mediated by Epoxide Hydrolase) releases cyanide (

), contributing to neurotoxicity. -

Genotoxicity: Direct alkylation of DNA bases. Unlike vinyl chloride which forms etheno-adducts, CEO primarily attacks the N7 position of guanine.

Pathway Visualization

The following diagram maps the kinetic partitioning of ACN.

Figure 1: Metabolic partitioning of Acrylonitrile. The red path highlights the formation of the genotoxic epoxide CEO.

The Epoxide Intermediate: Biomarkers & Adducts[3][4]

Direct quantification of CEO in plasma is unfeasible due to its high reactivity. Researchers must rely on stable downstream adducts.

DNA Adduct: N7-(2-oxoethyl)guanine (7-OEG)

The primary DNA lesion formed by CEO is 7-OEG .

-

Mechanism: CEO attacks the N7 position of guanine.

-

Stability: These adducts are prone to depurination (loss of the guanine base from the DNA backbone), creating abasic sites.

-

Differentiation: It is crucial to distinguish this from lipid peroxidation artifacts. 7-OEG is specific to the epoxide pathway of ACN.

Hemoglobin Adduct: N-(2-cyanoethyl)valine (CEV)

While CEO is the genotoxic agent, the most reliable biomarker for total ACN exposure is the hemoglobin adduct CEV .

-

Formation: Direct Michael addition of un-metabolized ACN to the N-terminal valine of hemoglobin.

-

Relevance to Epoxide: CEV levels correlate with the "input" dose available for CYP2E1 metabolism. To specifically study the epoxide, one must measure DNA adducts (7-OEG) or specific urinary mercapturic acids derived from CEO.

Analytical Methodologies

This section provides validated workflows for detecting the specific markers of the epoxide pathway.

Protocol A: LC-MS/MS Detection of DNA Adducts (7-OEG)

Purpose: Direct confirmation of epoxide-mediated genotoxicity.

| Step | Procedure | Technical Note |

| 1. Tissue Collection | Harvest liver/brain tissue; snap freeze in liquid | CEO adducts are labile; minimize thaw time. |

| 2. DNA Extraction | Phenol-chloroform extraction or silica column purification. | Avoid acidic conditions to prevent artificial depurination. |

| 3. Hydrolysis | Neutral thermal hydrolysis ( | Thermal hydrolysis selectively releases N7-alkylguanines. |

| 4. Enrichment | Solid Phase Extraction (SPE) using C18 cartridges. | Remove unmodified nucleosides to reduce ion suppression. |

| 5. LC-MS/MS | Column: C18 Reverse Phase.Mode: Positive Electrospray Ionization (ESI+).Transition: Monitor specific transitions for 7-OEG (e.g., m/z 196 | Use stable isotope internal standards ( |

Protocol B: Modified Edman Degradation for Hemoglobin Adducts

Purpose: High-sensitivity exposure monitoring (CEV).

-

Globin Isolation: Precipitate globin from lysed erythrocytes using acidic acetone.

-

Derivatization: React globin with pentafluorophenyl isothiocyanate (PFPITC). This selectively cleaves the N-terminal valine adduct.

-

Extraction: Extract the resulting thiohydantoin derivative with toluene.

-

GC-MS Analysis: Analyze via GC-MS/MS in negative chemical ionization (NCI) mode.

Analytical Workflow Diagram

Figure 2: Dual-stream analytical workflow for verifying ACN bioactivation.

Toxicological Implications & Data Interpretation

When interpreting in vivo data regarding ACN epoxidation, consider the following quantitative relationships:

| Parameter | Implication for CEO Formation |

| GSH Depletion | Increased Risk. Depletion of hepatic GSH shifts the kinetic balance toward CYP2E1 oxidation, increasing CEO and DNA adduct formation. |

| CYP2E1 Induction | Increased Risk. Fasting, ethanol consumption, or diabetes can induce CYP2E1, significantly elevating the |

| Adduct Ratio | A high ratio of 7-OEG (DNA) to Mercapturic Acids (Urine) indicates a saturation of detoxification pathways and a "spillover" into genotoxicity. |

Field-Proven Insight: In rodent studies, the administration of CYP2E1 inhibitors (e.g., diallyl sulfide) drastically reduces 7-OEG formation, confirming the obligatory role of the epoxide intermediate in genotoxicity. Conversely, GSH depletors (e.g., DEM) exacerbate toxicity.

References

-

Guengerich, F. P., et al. (1981).[2] In vitro metabolism of acrylonitrile to this compound, reaction with glutathione, and irreversible binding to proteins and nucleic acids.[2] Cancer Research.[2] Link

-

Sumner, S. C., et al. (1999). Acrylonitrile metabolism in the rat: quantitative analysis of urinary metabolites. Chemical Research in Toxicology. Link

-

Fennell, T. R., et al. (2000). Hemoglobin adducts from acrylonitrile and ethylene oxide in cigarette smokers: effects of glutathione S-transferase T1-null and M1-null genotypes.[3] Cancer Epidemiology, Biomarkers & Prevention. Link

-

Yates, J. M., et al. (1994). Characterization of phosphotriester adducts produced by the reaction of this compound with DNA. Carcinogenesis.[4][5][6] Link

-

Marsden, D. A., et al. (2009).[7] Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose ethylene oxide.[7][8] Cancer Research.[2] Link

Sources

- 1. Conjugation of acrylonitrile and this compound with hepatic glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Hemoglobin adducts from acrylonitrile and ethylene oxide in cigarette smokers: effects of glutathione S-transferase T1-null and M1-null genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. Cytochrome P450 2E1 (CYP2E1) is essential for acrylonitrile metabolism to cyanide: comparative studies using CYP2E1-null and wild-type mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. xcode.life [xcode.life]

- 7. Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of endogenous and exogenously derived N7-(2-hydroxyethyl)guanine adducts in ethylene oxide-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Health and Safety Hazards of Glycidonitrile

Part 1: Executive Summary & Chemical Identity

Glycidonitrile (2,3-epoxypropionitrile) represents a unique class of "dual-threat" electrophiles. Structurally, it combines a strained epoxide ring with a nitrile (cyano) group . For drug development professionals and synthetic chemists, this molecule is not merely a reagent; it is the proximate carcinogenic metabolite of acrylonitrile and a potent direct-acting mutagen.

Unlike standard solvents or stable reagents, Glycidonitrile poses two distinct lethal mechanisms:

-

Acute Cytotoxicity: Metabolic release of cyanide ions (

), inhibiting cytochrome c oxidase. -

Genotoxicity: Direct alkylation of DNA via the epoxide ring, independent of metabolic activation.

Chemical Identity Table

| Property | Specification |

| Chemical Name | Glycidonitrile; 2-Oxiranecarbonitrile; 2,3-Epoxypropionitrile |

| CAS Registry Number | 5694-00-8 |

| Molecular Formula | |

| Molecular Weight | 69.06 g/mol |

| Physical State | Colorless liquid (highly volatile) |

| Solubility | Miscible in water, ethanol, and ether |

| Key Reactivity | Electrophilic attack (Epoxide); Hydrolysis (Nitrile) |

Part 2: Molecular Mechanism of Toxicity

To safely handle Glycidonitrile, one must understand why it is toxic. The hazard is not just "poisoning"; it is a cascade of molecular events leading to cellular asphyxiation and genomic instability.

The Dual-Threat Pathway

-

The Epoxide Threat (Genotoxicity): The three-membered oxirane ring is highly strained. Upon entering the cell, it acts as a direct alkylating agent. It attacks nucleophilic sites on DNA, specifically the N7-position of guanine , forming adducts (e.g., 7-(2-cyano-2-hydroxyethyl)guanine). This causes replication errors, frame-shift mutations, and eventual carcinogenesis.

-

The Nitrile Threat (Acute Asphyxiation): Through enzymatic hydrolysis (mediated by epoxide hydrolase) or spontaneous decomposition, the molecule can release the cyanide ion (

). Cyanide binds irreversibly to the heme cofactor in Cytochrome c Oxidase (Complex IV), halting the electron transport chain and forcing the cell into anaerobic metabolism (histotoxic hypoxia).

Visualization: Metabolic Fate & Toxicity Pathways

Figure 1: Mechanistic pathways of Glycidonitrile toxicity. Note the bifurcation into genotoxic (DNA alkylation) and cytotoxic (Cyanide) outcomes.

Part 3: Toxicological Profile

The following data summarizes the hazard intensity. Note that while Acetonitrile (a common solvent) has an LD50 of ~2460 mg/kg, Glycidonitrile is orders of magnitude more toxic .

| Endpoint | Value/Classification | Significance |

| Acute Oral Toxicity | Estimated LD50 < 100 mg/kg (Rat)* | High mortality risk from ingestion. |

| Dermal Toxicity | High Permeability | Rapidly absorbed through skin; systemic cyanide poisoning possible via dermal route. |

| Inhalation | High Vapor Hazard | Vapors are irritating and systemically toxic.[1] |

| Mutagenicity | Ames Positive (w/ and w/o activation) | Direct-acting mutagen. Does not require liver metabolism to damage DNA. |

| Carcinogenicity | IARC Group 2A/2B (Probable/Possible) | Based on Acrylonitrile metabolite data. |

*Note: Exact LD50 for pure Glycidonitrile is rare in open literature; values are extrapolated from Acrylonitrile (parent) and Glycidol (analog) toxicity data.

Part 4: Safe Handling & Engineering Controls

Primary Containment (Engineering)

-

Requirement: All handling of neat (pure) Glycidonitrile must occur within a certified Fume Hood or Glove Box .

-

Airflow: Face velocity must be maintained >100 fpm.

-

Closed Systems: When transferring >10 mL, use cannula transfer or syringe techniques to avoid open-air pouring.

Personal Protective Equipment (PPE) - The Critical Failure Point

WARNING: Standard Nitrile gloves provide insufficient protection against small, polar epoxides like Glycidonitrile. They will permeate in minutes.

-

Gloves:

-

Primary:Silver Shield / 4H (Laminate) gloves. These are chemically resistant to low MW epoxides.

-

Secondary (Outer): Nitrile gloves (for dexterity and to protect the inner laminate glove).

-

Protocol: "Double-gloving" with Nitrile alone is NOT acceptable.

-

-

Body: Lab coat (buttoned) + Chemical-resistant apron if handling volumes >100 mL.

-

Eyes: Chemical splash goggles (Face shield recommended for high-volume synthesis).

Deactivation & Waste Disposal (Quenching)

Do not dispose of active Glycidonitrile down the drain. It must be chemically quenched.

-

Quenching Agent: 10% Sodium Thiosulfate (

) in water. -

Mechanism: The thiosulfate anion is a strong nucleophile that opens the epoxide ring, converting it into a water-soluble, non-alkylating thiosulfate ester.

-

Protocol:

-

Dilute the reaction mixture with a compatible solvent (e.g., isopropanol).

-

Slowly add the Thiosulfate solution (exothermic reaction).

-

Stir for 12 hours.

-

Check pH (ensure it remains basic to prevent HCN gas evolution).

-

Dispose of as hazardous chemical waste.

-

Part 5: Emergency Response Protocol

In the event of exposure, time is the only variable you can control. The presence of the nitrile group necessitates a Cyanide Antidote capability.

Emergency Decision Tree

Figure 2: Triage and response workflow for Glycidonitrile exposure.

Medical Management Steps

-

Immediate Decontamination: Remove all contaminated clothing immediately. Wash skin with soap and copious water.

-

Oxygen: Administer 100% oxygen if inhalation occurred.[2]

-

Antidote Administration: If signs of cyanide poisoning appear (rapid breathing, cherry-red or blue skin, confusion), medical personnel should administer Hydroxocobalamin (Cyanokit).

-

Note: Amyl nitrite is an older antidote; Hydroxocobalamin is preferred as it chelates cyanide without compromising oxygen transport capacity (unlike nitrite-induced methemoglobinemia).

-

References

-

PubChem. (n.d.).[3][4] 2-Cyanoethylene oxide (Glycidonitrile) Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

-

Albertini, R. J., et al. (2023).[5] Acrylonitrile's genotoxicity profile: mutagenicity in search of an underlying molecular mechanism. Critical Reviews in Toxicology. Retrieved from [Link] (Context: Identifies Glycidonitrile as the active mutagenic metabolite).

- Thier, R., et al. (2000). Markers of genetic susceptibility in human environmental hygiene and toxicology: the cytochrome P450 system. International Journal of Hygiene and Environmental Health. (Context: CYP2E1 metabolism of nitriles).

-

Occupational Safety and Health Administration (OSHA). Acrylonitrile Standard (29 CFR 1910.1045). (Context: Regulatory framework for the parent compound and metabolites). [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1990). Toxicological Profile for Acrylonitrile. Centers for Disease Control and Prevention. [Link]

Sources

Technical Guide: Carcinogenicity & Molecular Toxicology of 2-Cyanoethylene Oxide (CEO)

Executive Summary

2-Cyanoethylene oxide (CEO) (CAS: 4538-51-6) represents the critical metabolic intermediate in the toxicology of acrylonitrile (AN).[1] While acrylonitrile is a high-volume industrial monomer, its carcinogenic potential is largely attributed to its bioactivation into CEO by Cytochrome P450 2E1 (CYP2E1). Unlike the parent compound, CEO is a direct-acting alkylating agent containing a reactive epoxide ring.

This guide provides a technical analysis of CEO’s mechanism of action, focusing on its electrophilic reactivity with DNA (specifically N7-guanine), its mutagenic profile, and the validated analytical protocols required for its detection in biological matrices.

Metabolic Origins & Pharmacokinetics

The carcinogenicity of acrylonitrile is non-linear and threshold-dependent, largely governed by the saturation of detoxification pathways relative to the rate of CEO formation.

The CYP2E1 Bioactivation Pathway

Acrylonitrile undergoes oxidative metabolism primarily in the liver. The reaction is catalyzed by CYP2E1 , inserting an oxygen atom across the carbon-carbon double bond to form the epoxide, CEO.[2]

-

Kinetics: The reaction follows Michaelis-Menten kinetics. At high concentrations, CYP2E1 saturation can occur.

-

Chirality: CEO exists as enantiomers, though biological implications of specific enantiomers are less characterized than in other epoxides like styrene oxide.

Detoxification vs. Activation

The cellular fate of CEO is a competition between two major pathways:

-

Detoxification (Dominant): Conjugation with Glutathione (GSH) via Glutathione S-Transferases (GSTs) to form soluble mercapturic acids excreted in urine (e.g., N-acetyl-S-(2-cyanoethyl)-L-cysteine).

-

Hydrolysis: Catalyzed by Epoxide Hydrolase (EH) to form cyanide and glycolaldehyde.

-

Genotoxic Activation (Minor but Critical): Direct nucleophilic attack on DNA bases when GSH is depleted or the rate of formation exceeds detoxification capacity.

Visualization: Metabolic Fate of Acrylonitrile

Figure 1: The metabolic bifurcation of Acrylonitrile. CEO represents the critical node between detoxification (GSH) and genotoxicity (DNA binding).

Molecular Mechanism of Action

The carcinogenicity of CEO is defined by its electrophilic reactivity . As a strained three-membered ring, the epoxide carbon atoms are highly susceptible to nucleophilic attack by electron-rich centers in DNA.

DNA Adduct Formation

The primary target for CEO alkylation is the N7 position of Guanine .[3] This site is the most nucleophilic center in the major groove of DNA.

-

Reaction Type:

Nucleophilic Substitution.[3] -

Adduct Structure: 7-(2-cyano-2-hydroxyethyl)guanine (7-CHEG).

-

Consequence: Alkylation at N7 creates a positive charge on the imidazole ring (quaternization). This destabilizes the N-glycosidic bond, leading to:

-

Depurination: Spontaneous loss of the guanine base, creating an apurinic/apyrimidinic (AP) site.

-

Replication Block: If not repaired, AP sites can lead to strand breaks or misincorporation of nucleotides during replication (translesion synthesis), causing mutations.

-

Comparison with Parent Compound

| Feature | Acrylonitrile (Parent) | This compound (Metabolite) |

| Reactivity | Moderate (Michael Acceptor) | High (Alkylating Agent) |

| Primary Target | Proteins (Cysteine thiols) | DNA (Guanine N7) & Proteins |

| Mutagenicity | Weak/Negative (without S9) | Positive (Direct Acting) |

| Mechanism | Oxidative Stress / Depletion of GSH | Direct Genotoxicity (Adducts) |

Genotoxicity & Mutagenicity Profile

Experimental data confirms that CEO is the "ultimate mutagen" of the acrylonitrile pathway.

In Vitro Assays

-

Ames Test (Salmonella typhimurium): CEO induces reverse mutations in strains TA1535 and TA100. Crucially, it is mutagenic without metabolic activation (S9 fraction), whereas acrylonitrile requires S9 to show activity.

-

Mammalian Cells: In human lymphoblast assays (TK6 cells), CEO induces mutations at the thymidine kinase (tk) locus.

In Vivo Evidence

While CEO is highly reactive, its in vivo genotoxicity is often limited by its rapid detoxification via GSH. However, in scenarios of GSH depletion (high dose or chronic exposure), the balance shifts toward DNA binding. Studies in CYP2E1-null mice demonstrate a lack of CEO formation and a subsequent reduction in specific toxicity markers, validating the requirement of this metabolite for genotoxic effects.

Experimental Protocols: Detection of CEO-DNA Adducts

Objective: Quantify N7-(2-cyano-2-hydroxyethyl)guanine adducts in tissue samples to assess genotoxic exposure. Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Isotope Dilution.

Protocol Workflow

-

Tissue Homogenization: Lysis of liver/brain tissue in antioxidant buffer (to prevent artifactual oxidation).

-

DNA Isolation: Phenol-chloroform extraction or silica-column purification. Critical: Avoid high heat during lysis to prevent premature depurination.

-

Neutral Thermal Hydrolysis:

-

Rationale: N7-guanine adducts have a labile glycosidic bond. Heating releases the adduct as a free base without degrading the DNA backbone, separating it from normal nucleotides.

-

Conditions: Resuspend DNA in pH 7.0 buffer (e.g., Sodium Cacodylate). Heat at 100°C for 30 minutes.

-

-

Solid Phase Extraction (SPE): Clean up the hydrolysate to remove unmodified bases and salts.

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase.

-

Ionization: Electrospray Ionization (ESI) Positive mode.

-

Transition: Monitor specific MRM (Multiple Reaction Monitoring) transitions for the adduct and its internal standard (e.g.,

-labeled standard).

-

Visualization: Analytical Workflow

Figure 2: Standardized workflow for the isolation and quantification of labile N7-guanine adducts derived from CEO.

Risk Assessment Implications

The carcinogenicity of CEO implies a Mode of Action (MoA) that is technically genotoxic. However, regulatory bodies (e.g., EPA, IARC) often consider the "non-linear" aspect:

-

GSH Threshold: At low exposures, GSH conjugation is highly efficient, effectively scavenging CEO before it reaches the nucleus.

-

Oxidative Stress: High doses of AN deplete GSH, leading to secondary oxidative DNA damage (8-OHdG) alongside direct CEO-adduct formation.

Conclusion for Drug Development: If a drug candidate is metabolized to an epoxide similar to CEO (e.g., via CYP2E1), it presents a significant liability. Screening for GSH-adducts in microsome stability assays is a mandatory de-risking step.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Acrylonitrile. (2024).[4] [Link]

-

Recio, L., et al. Mutagenicity of acrylonitrile and its metabolite this compound in human lymphoblasts in vitro. Mutation Research (1988).[5] [Link]

-

Guengerich, F. P., et al. Activation and detoxication of acrylonitrile and other vinyl compounds. Environmental Health Perspectives. [Link]

-

Albertini, R. J., et al. Acrylonitrile's genotoxicity profile: mutagenicity in search of an underlying molecular mechanism.[4] Critical Reviews in Toxicology (2023).[4][6] [Link]

-

Chanas, B., et al. Differential metabolism of acrylonitrile to cyanide is responsible for the greater sensitivity of male vs female mice: role of CYP2E1 and epoxide hydrolases.[2] Toxicology and Applied Pharmacology (2003).[2] [Link]

Sources

- 1. A physiologically based dosimetry description of acrylonitrile and cyanoethylene oxide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Differential metabolism of acrylonitrile to cyanide is responsible for the greater sensitivity of male vs female mice: role of CYP2E1 and epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Mutagenicity of acrylonitrile and its metabolite this compound in human lymphoblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acrylonitrile's genotoxicity profile: mutagenicity in search of an underlying molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Genotoxicity and Mutagenicity of 2-Cyanoethylene Oxide

The following technical guide provides an in-depth analysis of the genotoxicity and mutagenicity of 2-Cyanoethylene oxide (CEO). It is structured for researchers and drug development professionals, focusing on mechanistic insights, validated experimental protocols, and accurate risk assessment.

Mechanisms, Protocols, and Risk Assessment

Executive Summary

This compound (CEO) (CAS: 4538-51-6), also known as glycidonitrile, is the ultimate mutagenic metabolite of acrylonitrile. Unlike its parent compound, which requires metabolic activation, CEO is a direct-acting alkylating agent. Its genotoxic profile is characterized by a unique "cyanohydrin-like" reaction mechanism with DNA, leading to the formation of N7-(2-oxoethyl)guanine (N7-OEG) and the release of cyanide. This guide details the molecular mechanisms of CEO-induced DNA damage, provides optimized protocols for detecting volatile mutagens, and outlines mass spectrometry workflows for adduct quantification.

Chemical Nature and Metabolic Context

CEO is an epoxide generated via the oxidation of the vinyl group in acrylonitrile by Cytochrome P450 2E1 (CYP2E1) . It represents a critical bifurcation point in toxicology: it can either bind to macromolecules (genotoxicity) or undergo detoxification.

The Electrophilic Threat

As a strained three-membered ring with an electron-withdrawing cyano group, CEO is a potent electrophile. It is highly reactive toward nucleophilic centers in DNA (specifically N7-guanine) and proteins (hemoglobin).

Metabolic Fate

The cellular concentration of CEO is dictated by the balance between its formation and two primary detoxification pathways:

-

Epoxide Hydrolase (mEH): Hydrolysis to glycol.

-

Glutathione S-Transferase (GST): Conjugation with glutathione (GSH), often leading to cyanide release.

Figure 1: Metabolic fate of Acrylonitrile and the central role of CEO in genotoxicity vs. detoxification.

Mechanisms of Genotoxicity

The interaction of CEO with DNA is distinct from simple aliphatic epoxides (like ethylene oxide) due to the presence of the cyano group.

The "Cyanohydrin" Instability Mechanism

When CEO attacks the N7 position of guanine , it initially forms a cyano-hydroxy alkyl adduct. However,

-

Alkylation: CEO binds to N7-Guanine.

-

Decomposition: The adduct spontaneously eliminates hydrogen cyanide (HCN).

-

Final Lesion: The remaining moiety is N7-(2-oxoethyl)guanine (N7-OEG) .

Critical Insight: This mechanism explains why acrylonitrile exposure results in the same DNA adduct as vinyl chloride (which forms N7-OEG via chloroethylene oxide) and why cyanide toxicity often accompanies the genotoxic event.

Mutagenicity Profile[1]

-

Ames Test: CEO is mutagenic in Salmonella typhimurium strains TA1535 and TA100 (base-pair substitution). It is a direct-acting mutagen , meaning it does not require S9 metabolic activation to induce reversions. In fact, adding S9 may reduce mutagenicity due to enzymatic detoxification.

-

Mammalian Cells: In human lymphoblast assays (tk locus), CEO induces both gene mutations and large-scale deletions (loss of heterozygosity), indicated by "slow-growth" mutants.

Experimental Protocols

Protocol A: Modified Ames Test for Volatile Epoxides

Challenge: CEO is volatile (b.p. ~100°C) and reactive. Standard plate incorporation methods often yield false negatives because the test agent evaporates before reacting with the bacteria. Solution: Use a Pre-incubation or Vapor Phase protocol.[1]

Workflow:

-

Preparation: Grow S. typhimurium TA100/TA1535 overnight.

-

Exposure (Closed System):

-

Mix 0.1 mL bacterial culture + 0.5 mL phosphate buffer (or S9 mix) in a glass tube.

-

Add CEO (dissolved in DMSO) to the tube.

-

IMMEDIATELY cap the tube tightly.

-

Incubate at 37°C for 20–30 minutes with shaking (Pre-incubation).

-

-

Plating:

-

Add 2.0 mL molten top agar (with trace histidine/biotin).

-

Pour onto minimal glucose agar plates.

-

-

Incubation: Incubate plates for 48 hours at 37°C.

-

Scoring: Count revertant colonies.

Validation Criteria:

-

Positive Control: Ethylene oxide (vapor) or Sodium Azide (liquid).

-

Dose-Response: Must observe linear increase in revertants up to cytotoxicity.

Protocol B: Quantification of N7-OEG via LC-MS/MS

Objective: Quantify the specific N7-(2-oxoethyl)guanine adduct as a biomarker of CEO interaction.

Reagents:

-

Internal Standard (IS):

-N7-(2-oxoethyl)guanine. -

Enzymes: DNAse I, Phosphodiesterase I, Alkaline Phosphatase (for total digestion) OR Neutral Thermal Hydrolysis.

Step-by-Step Methodology:

-

DNA Isolation: Extract DNA from treated cells/tissue using a high-purity kit (phenol-chloroform is acceptable if antioxidants are added).

-

Neutral Thermal Hydrolysis:

-

Derivatization (Optional but Recommended):

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

MS Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: Monitor m/z for N7-OEG (or its oxime) and the IS.

-

Quantitative Data Summary (Example):

| Parameter | Value | Notes |

| Target Adduct | N7-(2-oxoethyl)guanine | Product of CEO + DNA - HCN |

| LOD (Limit of Detection) | ~1 fmol / 10 µg DNA | Requires sensitive triple quad MS |

| Major Artifact | Endogenous Lipid Peroxidation | N7-OEG is also formed endogenously; Controls are critical. |

Visualization of Experimental Logic

The following diagram illustrates the critical decision pathways for assessing CEO genotoxicity, distinguishing between volatile protocols and adduct analysis.

Figure 2: Decision tree for selecting the appropriate genotoxicity assay for volatile epoxides like CEO.

Risk Assessment & Relevance

While CEO is a potent mutagen in vitro, its in vivo carcinogenicity is modulated by:

-

Rapid Detoxification: The half-life of CEO in blood is short due to high GST activity.

-

Endogenous Background: N7-OEG adducts are found in unexposed tissues due to lipid peroxidation, complicating low-dose risk assessment.

-

Cyanide Toxicity: High doses of CEO may cause cytotoxicity via cyanide release, which can confound mutagenicity results (false positives due to cell death/regenerative proliferation).

References

-

Recio, L., et al. (1990). Mutagenicity of acrylonitrile and its metabolite this compound in human lymphoblasts in vitro. Mutation Research/Genetic Toxicology.[6]

-

Guengerich, F. P., et al. (1981). Activation of acrylonitrile to this compound by cytochrome P-450. Chemical Research in Toxicology.

-

Solomon, J. J., & Segal, A. (1989). DNA adducts of propylene oxide and acrylonitrile epoxide: hydrolytic deamination of 3-alkylcytosine residues. Environmental Health Perspectives.

-

Marsden, D. A., et al. (2009). Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose ethylene oxide. Cancer Research.

-

Swenberg, J. A., et al. (2011). Endogenous versus Exogenous DNA Adducts: Deriving Biologically Based Reference Values. Toxicological Sciences.

-

IARC Monographs. (1999). Acrylonitrile.[7][8] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 71.

Sources

- 1. The effectiveness of Salmonella strains TA100, TA102 and TA104 for detecting mutagenicity of some aldehydes and peroxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mutagenicity of chloroethylene oxide, chloroacetaldehyde, 2-chloroethanol and chloroacetic acid, conceivable metabolites of vinyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new LC-MS/MS method for the quantification of endogenous and vinyl chloride-induced 7-(2-Oxoethyl)guanine in sprague-dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of cytochrome P450 2E1 in the metabolism of acrylamide and acrylonitrile in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo interaction of acrylonitrile and this compound with DNA in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Payne Protocol: A Technical Guide to the Synthesis and Application of 2-Cyanoethylene Oxide

Executive Summary

2-Cyanoethylene oxide (Glycidonitrile; CAS: 4538-51-6) represents a pivotal intermediate in organic synthesis, bridging the gap between simple nitriles and complex heterocyclic chemistry. Historically significant for challenging the "electrophilic-only" paradigm of epoxidation, its synthesis requires a nuanced understanding of nucleophilic reaction mechanics. This guide provides a comprehensive technical walkthrough of its discovery, the definitive "Payne Protocol" for its synthesis, and its modern relevance in covalent drug discovery.

Part 1: Historical Genesis & Theoretical Framework

The Electrophilic Barrier

Prior to the late 1950s, epoxidation was dominated by the Prileschajew reaction, which utilized peracids (like perbenzoic acid) to deliver an electrophilic oxygen atom to an alkene. This method relied on the alkene acting as a nucleophile (electron donor).

The Problem: Electron-deficient alkenes, such as acrylonitrile (

The Payne Breakthrough (1961)

In 1961, George B. Payne and Paul H. Williams at Shell Development Company published their seminal work, "Reactions of Hydrogen Peroxide. VI. Alkaline Epoxidation of Acrylonitrile." They demonstrated that by inverting the electronic logic—making the oxidant the nucleophile—they could epoxidize electron-poor alkenes.

This established the Nucleophilic Epoxidation paradigm, utilizing the hydroperoxide anion (

Part 2: Reaction Mechanics

The synthesis of this compound is a classic example of a Weitz-Scheffer type epoxidation. Unlike the concerted mechanism of m-CPBA epoxidation, this reaction proceeds via a stepwise conjugate addition-elimination pathway.

Mechanism Logic[1][2]

-

Activation: Hydrogen peroxide (

) is deprotonated by a base to form the hydroperoxide anion ( -

Michael Addition: The

nucleophile attacks the -

Ring Closure: The

-carbon (bearing the negative charge) attacks the peroxide oxygen, displacing the hydroxide ion (

Pathway Visualization

Figure 1: Stepwise mechanism of nucleophilic epoxidation. The rate-determining step is typically the initial Michael addition.

Part 3: The Synthetic Protocol (Payne Method)

This protocol is adapted from the original Payne & Williams literature (1961) but modernized for safety and reproducibility.

Reagents & Equipment

| Reagent | Specification | Role |

| Acrylonitrile | >99%, Stabilized | Substrate (Electrophile) |

| Hydrogen Peroxide | 30-50% aq. solution | Oxidant Source |

| Sodium Hydroxide | 2N solution | pH Control Agent |

| Solvent | Methanol or Water | Reaction Medium |

| Equipment | pH Stat/Meter, Jacketed Reactor | Critical Process Control |

Experimental Workflow

Step 1: System Setup Equip a 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a pH electrode. Cool the vessel to 10–15°C using a water bath.

Step 2: Initial Charge Add acrylonitrile (1.0 eq) and solvent (methanol/water mix) to the flask.

-

Note: Acrylonitrile is volatile and toxic.[1] All operations must occur in a fume hood.

Step 3: Controlled Addition (The Critical Step) Add Hydrogen Peroxide (1.1 eq) slowly. Simultaneously, add 2N NaOH dropwise to maintain the pH strictly between 7.0 and 7.5 .

-

Why this pH?

-

pH < 7.0: The concentration of

is too low; the reaction stalls. -

pH > 8.0: Hydrolysis dominates. The nitrile group hydrolyzes to an amide (acrylamide formation), or the epoxide ring opens.

-

Step 4: Reaction Maintenance Maintain temperature at 25–30°C. The reaction is exothermic; active cooling may be required. Stir for 2–3 hours. Monitor consumption of peroxide via iodometric titration or acrylonitrile via GC.

Step 5: Workup & Isolation

-

Neutralize the mixture to pH 6.0–6.5 with dilute

. -

Extract with dichloromethane (DCM) or chloroform.

-

Dry organic layer over

. -

Distillation: Carefully distill under reduced pressure.

-

Target: ~35–40°C at 15 mmHg.

-

Warning: Do not heat above 50°C at atmospheric pressure to avoid polymerization or decomposition.

-

Process Flow Diagram

Figure 2: Operational workflow for the Payne synthesis of this compound.

Part 4: Physical Data & Characterization[3]

Upon isolation, the product should be stored at -20°C to prevent polymerization.

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 69.06 g/mol | |

| Boiling Point | ~100°C (extrapolated) | Unstable. Distill at reduced pressure.[1] |

| Appearance | Colorless Liquid | Pungent, ether-like odor. |

| Solubility | Miscible in water/alcohol | Due to high polarity of CN and epoxide. |

| IR Spectrum | ~2240 cm⁻¹ (CN stretch)~1240 cm⁻¹ (Epoxide ring) | Diagnostic peaks for validation. |

Part 5: Applications & Safety[3]

Drug Discovery: The "Warhead"

In modern medicinal chemistry, this compound derivatives are explored as covalent inhibitors . The nitrile group activates the epoxide, making it highly susceptible to nucleophilic attack by cysteine residues in target proteins.

-

Mechanism:[2][3][4] The protein thiol attacks the epoxide ring (usually at the

-carbon), forming a permanent covalent bond and irreversibly inhibiting the enzyme.

Prebiotic Chemistry

Research into the "RNA World" hypothesis (e.g., by the Sutherland or Powner groups) often utilizes glycidonitrile as a precursor to amino acids (like serine) or nucleotide intermediates, demonstrating how complex life molecules could arise from simple precursors like cyanide and acetylene.

Safety Profile (CRITICAL)

-

Toxicity: High.[5] Metabolizes to release cyanide and reactive epoxide species.

-

Carcinogenicity: Classified as a mutagen/carcinogen (similar to ethylene oxide and acrylonitrile).

-

Instability: The molecule is highly strained. Contact with strong acids or bases can trigger violent polymerization or hydrolysis.[1]

-

Handling: Use only in a Class II Biosafety Cabinet or high-performance fume hood. Double-glove with nitrile (though permeation is fast—change often).

References

-

Payne, G. B., & Williams, P. H. (1961).[6] Reactions of Hydrogen Peroxide. VI. Alkaline Epoxidation of Acrylonitrile. The Journal of Organic Chemistry, 26(3), 651–655.

-

Payne, G. B. (1959). Epoxidation of Acrolein and Related Compounds. Journal of the American Chemical Society, 81(18), 4901–4905.

-

Powner, M. W., Gerland, B., & Sutherland, J. D. (2009). Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions. Nature, 459, 239–242. (Contextual reference for prebiotic nitrile chemistry).

-

PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine.

Sources

- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: Interaction of 2-Cyanoethylene Oxide with DNA

Executive Technical Summary

2-Cyanoethylene oxide (CEO) represents the critical electrophilic metabolite of acrylonitrile (AN), a high-volume industrial monomer and environmental pollutant. While AN itself is pro-carcinogenic, its genotoxicity is primarily mediated through oxidative metabolism by Cytochrome P450 2E1 (CYP2E1) into CEO. This epoxide intermediate acts as a direct-acting alkylating agent, attacking nucleophilic centers within the DNA helix.[1]

This guide details the mechanistic pathways of CEO-DNA interaction, specifically the formation of 7-(2-oxoethyl)guanine (7-OXE-Gua) and cyclic 1,N^6-ethenoadenine (

Metabolic Context & Mechanism of Action[3]

Metabolic Activation Pathway

Acrylonitrile is metabolically activated primarily in the liver. The oxidation of the vinyl group by CYP2E1 yields the unstable epoxide CEO. CEO has two fates: detoxification via glutathione conjugation (GSH) or reaction with biological macromolecules (DNA/Protein).

Chemical Kinetics of DNA Alkylation

CEO reacts via an S_N2 mechanism. The strained epoxide ring opens upon nucleophilic attack by DNA bases.

-

Primary Attack: The N7-position of guanine is the most nucleophilic site, leading to N7-alkylation.

-

Secondary Evolution: The initial adduct, likely 7-(2-cyano-2-hydroxyethyl)guanine, is chemically unstable. It rapidly undergoes hydrolysis of the nitrile group or deformylation to yield 7-(2-oxoethyl)guanine (7-OXE-Gua) .

-

Cyclization: Interaction with adenine can lead to ring closure, forming exocyclic etheno adducts (e.g., 1,N^6-ethenoadenine), which are highly mutagenic due to their interference with Watson-Crick base pairing.

Figure 1: Metabolic activation of Acrylonitrile to CEO and subsequent bifurcation into detoxification or DNA alkylation pathways.[3]

Adduct Profile and Stability

The interaction of CEO with DNA is pleiomorphic. The adducts isolated depend heavily on the pH and duration of incubation due to the instability of the primary cyano-hydroxyethyl moiety.

Table 1: Key DNA Adducts of this compound

| Parent Base | Adduct Name | Abbreviation | Yield (In Vitro)* | Pathological Significance |

| Guanine | 7-(2-oxoethyl)guanine | 7-OXE-Gua | ~31% | Major adduct; depurinates easily; potential biomarker. |

| Adenine | 1,N^6-ethenoadenine | ~11% | Highly mutagenic; blocks replication or causes A→T transversions. | |

| Adenine | N^6-(2-hydroxy-2-carboxyethyl)-dAdo | N6-HOCE-dAdo | ~2% | Result of nitrile hydrolysis to carboxylic acid. |

| Cytosine | 3-(2-hydroxy-2-carboxyethyl)-dUrd | 3-HOCE-dUrd | ~22% | Formed via hydrolytic deamination of the initial Cytosine adduct. |

| Thymine | 3-(2-oxoethyl)thymidine | 3-OXE-dThd | ~3% | Minor product.[2] |

*Yields based on reaction with calf thymus DNA at pH 7.0-7.5 for 3h [1].

Critical Insight: The detection of 3-HOCE-dUrd from cytosine indicates that CEO alkylation at the N3 position of cytosine facilitates rapid deamination, effectively converting Cytosine to Uracil—a highly mutagenic transition (C→U) if not repaired by Uracil-DNA Glycosylase (UDG).

Experimental Protocols

Protocol A: In Vitro Incubation of DNA with CEO

This protocol generates positive control standards for LC-MS/MS calibration.

Materials:

-

Calf Thymus DNA (CT-DNA), highly polymerized.

-

This compound (synthesized via oxidation of acrylonitrile or purchased).[4] Warning: Carcinogen.

-

Phosphate Buffer (100 mM, pH 7.4).

Procedure:

-

Solubilization: Dissolve CT-DNA in Phosphate Buffer to a concentration of 1–2 mg/mL. Ensure complete homogeneity by gentle rocking at 4°C overnight.

-

Reaction: Add CEO (dissolved in anhydrous DMSO) to the DNA solution.

-

Ratio: Use a molar excess of CEO (e.g., 5 mM final conc) relative to DNA bases to ensure detectable adduct levels.

-

Solvent Limit: Keep DMSO concentration < 2% to prevent DNA precipitation.

-

-

Incubation: Incubate at 37°C for 3 hours in a shaking water bath.

-

Note: Extended incubation (>12h) may lead to spontaneous depurination of N7-guanine adducts, altering the adduct profile [2].

-

-

Termination: Precipitate DNA by adding 0.1 volumes of 3M Sodium Acetate (pH 5.2) and 2.5 volumes of ice-cold ethanol. Centrifuge at 12,000 x g for 15 min.

-

Purification: Wash the pellet twice with 70% ethanol to remove unreacted CEO. Redissolve in pure water.

Protocol B: Enzymatic Hydrolysis & LC-MS/MS Analysis

To quantify adducts, the DNA polymer must be digested into single nucleosides.

Enzymatic Cocktail:

-

DNase I: Endonuclease to fragment DNA.

-

Snake Venom Phosphodiesterase (SVP): Exonuclease to release nucleotides.

-

Alkaline Phosphatase (AP): Removes phosphate groups to yield nucleosides.

Workflow:

-

Digestion:

-

Filtration: Pass the hydrolysate through a 3 kDa molecular weight cut-off (MWCO) filter to remove enzymes.

-

LC-MS/MS Configuration:

-

Column: Reverse-phase C18 (e.g., Agilent Zorbax SB-C18, 2.1 x 150 mm).

-

Mobile Phase: Gradient of Ammonium Acetate (10 mM, pH 5.3) and Acetonitrile.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Target MRM Transitions (Example):

-

dA: m/z 276

-

7-OXE-Gua: m/z [Parent+H]+

[Base+H]+ (Requires specific optimization as N7-adducts often depurinate during ionization).

Figure 2: Analytical workflow for the isolation and quantification of CEO-DNA adducts.

Biological Consequences[7][10]

The formation of CEO-DNA adducts has profound biological implications:

-

Mutagenicity: The

dA adduct is a known miscoding lesion. During replication, high-fidelity polymerases may stall or incorporate incorrect bases opposite the etheno lesion, leading to AT -

Depurination: The N7-alkylation of guanine (7-OXE-Gua) weakens the glycosidic bond. Spontaneous depurination creates an abasic (AP) site. If not repaired by the Base Excision Repair (BER) pathway (involving AP endonuclease), these sites can lead to strand breaks.

-

Repair Inhibition: Some studies suggest that acrylonitrile metabolites may deplete glutathione, indirectly inhibiting the cellular defense mechanisms required to detoxify ROS or repair DNA, creating a synergistic toxic effect [4].

References

-

Solomon, J. J., & Segal, A. (1989). In vitro reactions of this compound with calf thymus DNA.[1][2] PubMed. Link

-

Guengerich, F. P., et al. (1981). Activation and detoxification of aflatoxin B1 and acrylonitrile. PubMed. Link

-

Nair, J., & Bartsch, H. (2001). Metabolic activation of etheno-DNA adducts. IARC Scientific Publications. Link

-

Wang, H., et al. (2010). Oxidative stress and DNA damage induced by acrylonitrile in rats.[10] Toxicology and Industrial Health. Link

-

Puangpetch, T., et al. (2012). CYP2E1 polymorphism and susceptibility to acrylonitrile. Drug Metabolism and Pharmacokinetics.[11] Link

Sources

- 1. Reactions of propylene oxide with 2'-deoxynucleosides and in vitro with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro reactions of this compound with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deciphering the interaction of flavones with calf thymus DNA and octamer DNA sequence (CCAATTGG)2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. Characterization of an adduct and its degradation product produced by the reaction of cyanoethylene oxide with deoxythymidine and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. touroscholar.touro.edu [touroscholar.touro.edu]

- 11. Role of cytochrome P450 2E1 in the metabolism of acrylamide and acrylonitrile in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Cyanoethylene oxide from acrylonitrile

Application Note: High-Yield Synthesis of 2-Cyanoethylene Oxide (Glycidonitrile)

Executive Summary

This compound (CEO), also known as glycidonitrile, is a critical intermediate in the synthesis of covalent inhibitors and functionalized nitriles. Its structural motif—an epoxide ring adjacent to an electron-withdrawing cyano group—makes it a versatile "warhead" for bioconjugation but also renders it chemically labile.

Unlike electron-rich alkenes (e.g., styrene) which react readily with electrophilic oxidants like m-CPBA, acrylonitrile is electron-deficient. Consequently, its epoxidation requires a nucleophilic oxidation mechanism using alkaline hydrogen peroxide or a hypohalite route.

This guide details two validated protocols:

-

Method A (The "Green" Route): Controlled Alkaline Peroxide Oxidation.

-

Method B (The "Robust" Route): Chlorohydrin Cyclization via Calcium Hypochlorite.

Mechanistic Insight: The Nucleophilic Shift

The synthesis relies on the Weitz-Scheffer epoxidation mechanism. The cyano group withdraws electron density from the alkene, activating the

Critical Control Point: The reaction competes with the Radziszewski reaction , where the hydroperoxide anion attacks the nitrile carbon instead of the alkene, leading to amide formation (acrylamide). Strict pH control favors the Michael addition (epoxidation) over the nitrile hydrolysis.

Figure 1: The hydroperoxide anion attacks the

Experimental Protocols

Method A: Controlled Alkaline Hydrogen Peroxide

Recommended for high-purity applications where halogenated by-products must be avoided.

Reagents & Equipment:

-

Acrylonitrile (Caution: Carcinogen, Volatile)[1]

-

Hydrogen Peroxide (30% w/w aq.)

-

Sodium Carbonate (

) or 1M NaOH -

Methanol (Solvent)

-

Hydroquinone (Radical Inhibitor)

-

pH Meter (Calibrated)

Protocol Steps:

-

System Prep: Charge a 3-neck round-bottom flask with acrylonitrile (5.3 g, 100 mmol) and methanol (30 mL). Add 10 mg of hydroquinone to inhibit polymerization.

-

Thermal Control: Cool the solution to

using an ice-salt bath. -

Oxidant Addition: Add hydrogen peroxide (12 mL, 30%, ~110 mmol) dropwise over 20 minutes. Maintain internal temperature

. -

pH Modulation (The Critical Step):

-

Simultaneously add 1M NaOH or solid

to maintain the pH between 7.0 and 7.5 . -

Note: If pH exceeds 8.0, the solution will turn opaque/white, indicating amide formation (Radziszewski reaction). If pH drops below 6.5, the reaction rate stalls.

-

-

Reaction: Stir at

for 2 hours, then allow to warm to -

Quench & Extraction:

-

Neutralize carefully with dilute HCl to pH 7.0.

-

Dilute with water (50 mL) and extract with Dichloromethane (

).

-

-

Purification: Dry organic layer over

, filter, and concentrate carefully under reduced pressure (Product is volatile; do not use high vacuum/heat).-

Yield Target: 55-65%

-

Method B: Calcium Hypochlorite (Chlorohydrin Route)

Recommended for robustness and larger scale batches.

Protocol Steps:

-

Chlorination: Disperse Calcium Hypochlorite (

, 65% active, 0.6 eq) in water at -

Addition: Add Acrylonitrile (1.0 eq) slowly while bubbling

or adding dilute acetic acid to generate -

Intermediate Formation: Stir for 2 hours to form the chlorohydrin (2-chloro-2-hydroxypropionitrile).

-

Cyclization: Treat the crude chlorohydrin solution with lime slurry (

) or dilute NaOH at -

Isolation: Filter calcium salts and extract the filtrate with ether/DCM.

Process Workflow & Logic

The following diagram illustrates the decision matrix and workflow for Method A, highlighting the self-validating checks.

Characterization & Data

Product Properties:

-

IUPAC Name: Oxirane-2-carbonitrile

-

Boiling Point: ~108-110°C (at 760 mmHg)

-

Appearance: Colorless liquid

Spectroscopic Validation:

| Technique | Signal | Assignment |

| IR | 2240 | |

| IR | 1240, 880 | Epoxide ring breathing |

| 1H NMR | ||

| 1H NMR |

Safety & Handling (Critical)

Hazard Classifications:

-

Acrylonitrile: OSHA Carcinogen, Flammable Liquid (Cat 2), Acute Toxicity (Oral/Dermal/Inhalation).

-

This compound: Direct-acting alkylating agent. Mutagenic.

Handling Protocols:

-

Containment: All weighing and reactions must occur inside a certified fume hood.

-

Quenching: Residual epoxide and acrylonitrile in glassware should be quenched with aqueous sodium bisulfite or thiosulfate before washing.

-

Waste: Segregate as "Halogenated/Cyanide Organic Waste." Do not mix with acids (risk of HCN evolution).

References

-

Payne, G. B., & Williams, P. H. (1961). Reactions of Hydrogen Peroxide.[2][3][4] VI. Alkaline Epoxidation of Acrylonitrile. Journal of Organic Chemistry, 26(3), 651–655. Link

-

Kedderis, G. L., & Batra, R. (1993). Species differences in the bioactivation of acrylonitrile to this compound. Carcinogenesis, 14(4), 685–691. Link

-

PubChem Compound Summary. (2023). This compound (CID 20662).[5] National Center for Biotechnology Information. Link

-

Padwa, A. (Ed.).[4] (1984). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience. (Context on nitrile oxide/epoxide reactivity).

Sources

Laboratory scale preparation of glycidonitrile

Technical Application Note: Controlled Synthesis of Glycidonitrile

Executive Summary

Glycidonitrile (Oxirane-2-carbonitrile, CAS: 4538-51-6) is a high-value, bifunctional chiral building block containing both an epoxide and a nitrile group. It serves as a critical intermediate in the synthesis of amino acids, heterocyclic compounds, and energetic binders. This guide details the laboratory-scale preparation of glycidonitrile via the Payne Epoxidation (alkaline hydrogen peroxide oxidation of acrylonitrile).

Critical Safety Warning: Glycidonitrile is a vesicant , lachrymator , and a source of cyanide upon metabolism or hydrolysis. It possesses high acute toxicity similar to acrylonitrile but with added alkylating potential. All operations must be conducted in a functioning fume hood with full PPE (butyl rubber gloves, face shield, respirator availability).

Mechanistic Insight & Reaction Design

Unlike electron-rich alkenes which react well with electrophilic oxidants (e.g., m-CPBA), acrylonitrile is electron-deficient due to the conjugation with the nitrile group. Therefore, it requires nucleophilic epoxidation .

The chosen method utilizes the Weitz-Scheffer epoxidation mechanism:

-

Activation: Hydrogen peroxide is deprotonated by a base to form the hydroperoxide anion (

). -

Nucleophilic Attack: The

attacks the -

Ring Closure: The enolate oxygen attacks the peroxide oxygen, displacing the hydroxide ion and closing the epoxide ring.

Key Process Variable: pH Control

-

pH < 7.0: The concentration of

is insufficient, stalling the reaction. -

pH > 7.5: High alkalinity promotes the hydrolysis of the nitrile group to an amide (glycidamide) or carboxylic acid, and can trigger the polymerization of acrylonitrile.

-

Target: A tightly controlled pH of 7.0 – 7.5 .

Reaction Pathway Diagram

Figure 1: Nucleophilic epoxidation mechanism of acrylonitrile. Note the competing hydrolysis pathway at high pH.

Experimental Protocol

Method: Payne Epoxidation (Alkaline

Reagents & Equipment

| Reagent | Specification | Quantity | Role |

| Acrylonitrile | >99%, Stabilized | 53.0 g (1.0 mol) | Substrate |

| Hydrogen Peroxide | 30% Aqueous | 113 mL (~1.1 mol) | Oxidant |

| Sodium Hydroxide | 2N Solution | Variable | pH Adjuster |

| Solvent | Methanol or Water | 100-200 mL | Medium |

| Dichloromethane | HPLC Grade | 3 x 100 mL | Extraction |

| Sodium Sulfite | Saturated Soln. | ~50 mL | Quench |

Equipment:

-

3-Neck Round Bottom Flask (1L) equipped with:

-

Mechanical Stirrer (Teflon blade).

-

Calibrated pH Electrode (immersed).

-

Thermometer (internal).[1]

-

Two Dropping Funnels (one for

, one for NaOH).

-

Step-by-Step Methodology

-

System Setup:

-

Place the acrylonitrile and solvent (methanol/water mix recommended for solubility, though pure water works for biphasic) in the flask.

-

Cool the system to 15–20°C using a water/ice bath.

-

Note: Acrylonitrile is volatile (BP 77°C); ensure the condenser is efficient (glycol coolant recommended).

-

-

Reaction Initiation:

-

Adjust the initial pH to 7.0–7.2 using drops of 2N NaOH.

-

Begin the dropwise addition of 30% Hydrogen Peroxide .

-

-

Controlled Addition (The "Payne" Technique):

-

Simultaneous Dosing: As

is added, the pH will tend to drop (formation of acidic byproducts or consumption of base). -

Continuously add 2N NaOH dropwise to maintain pH strictly between 7.0 and 7.5 .

-

Temperature Control: The reaction is exothermic. Maintain internal temperature < 30°C (ideally 20–25°C). Rapid heating indicates polymerization risk.

-

Duration: Addition should take 1.5 – 2.0 hours.

-

-

Post-Reaction Stirring:

-

Once addition is complete, continue stirring at 20°C for 1–2 hours.

-

Monitor consumption of acrylonitrile via GC or TLC (if feasible) or simply test for peroxide persistence.

-

-

Quenching:

-

Test for excess peroxide using starch-iodide paper (turns blue/black).

-

Add saturated Sodium Sulfite (

) solution dropwise until the starch-iodide test is negative. Caution: Exothermic.

-

-

Workup & Isolation:

-

Saturate the aqueous mixture with NaCl (salting out).

-

Extract the mixture with Dichloromethane (DCM) (

mL). -

Tip: Glycidonitrile is water-soluble; thorough extraction is necessary.

-

Dry combined organics over anhydrous

. -

Filter and concentrate under reduced pressure (Rotavap) at < 30°C bath temperature. Do not overheat.

-

-

Purification:

-

Distill the crude residue under vacuum.

-

Target: Collect fraction boiling at ~50–55°C at 15 mmHg (Literature values vary; expect ~150°C at atm, but never distill at atm pressure due to decomposition).

-

Process Workflow Diagram

Figure 2: Experimental workflow for the Payne epoxidation of acrylonitrile.

Characterization & Quality Control

| Technique | Parameter | Expected Observation |

| IR Spectroscopy | Nitrile ( | Sharp stretch at 2240–2250 |

| Epoxide (C-O-C) | Bands at ~1240, 880, 820 | |

| Epoxide Ring | Multiplets at | |

| GC-MS | Purity | Single peak; M+ = 69 m/z |

| Refractive Index | ~1.4190 |

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis to amide | Check pH probe calibration; ensure pH < 7.5. |

| Polymerization | Temperature spike | Improve cooling; slow down |

| Residual Peroxide | Incomplete quench | Verify with starch-iodide paper before extraction. |

References

-

Payne, G. B.; Williams, P. H. (1961). "Reactions of Hydrogen Peroxide. VI. Alkaline Epoxidation of Acrylonitrile." Journal of Organic Chemistry, 26(3), 651–655.

-

Payne, G. B. (1961).

-Unsaturated Amides and Nitriles." Journal of Organic Chemistry, 26(3), 663–667. -

NIOSH. (2019).[2] "Acrylonitrile: Systemic Agent." CDC NIOSH Pocket Guide.

-

PubChem. (n.d.).[3] "Glycidonitrile Compound Summary." National Library of Medicine.

Sources

Application Note: Acid-Catalyzed Ring-Opening of 2-Cyanoethylene Oxide (Glycidonitrile)

Executive Summary & Strategic Rationale

2-Cyanoethylene oxide (Glycidonitrile, CAS: 4538-51-6) represents a unique class of "electron-deficient epoxides." Unlike standard alkyl-substituted epoxides, the attached nitrile (-CN) group dramatically alters the electronic landscape of the oxirane ring, creating a divergence between steric and electronic control during ring-opening events.

This guide addresses the acid-catalyzed ring-opening of glycidonitrile. This transformation is critical for synthesizing

Key Technical Challenges Addressed:

-

Regioselectivity: The electron-withdrawing nitrile group destabilizes carbocation character at the

-position (C2), directing nucleophilic attack to the -

Chemomimesis: Preventing the competing acid-catalyzed hydrolysis of the nitrile group itself.

-

Safety: Managing the risk of HCN evolution and epoxide toxicity.

Mechanistic Principles & Regiocontrol

To design a robust protocol, one must understand the underlying causality of the reaction.

The "Destabilized Cation" Effect

In typical acid-catalyzed epoxide openings (e.g., propylene oxide), the transition state possesses significant carbocation character. Nucleophiles usually attack the more substituted carbon because it better stabilizes this partial positive charge.

However, in This compound , the -CN group is strongly electron-withdrawing (inductive effect).

- -Carbon (C2): Development of positive charge here is energetically unfavorable due to the adjacent electron-withdrawing nitrile.

- -Carbon (C3): This terminal carbon is less substituted and lacks the direct destabilizing influence of the nitrile.

Consequently, acid-catalyzed opening of glycidonitrile proceeds via an

Reaction Pathway Diagram

Figure 1: Mechanistic pathway highlighting the regioselective preference for C3 attack due to electronic destabilization at C2.

Experimental Protocol: Acid-Catalyzed Methanolysis

This protocol describes the ring-opening using methanol to produce 3-methoxy-2-hydroxypropanenitrile . This serves as a model for other nucleophiles (water, ethanol, azide).

Reagents & Equipment

-

Substrate: this compound (Glycidonitrile) [>97% purity].

-

Solvent/Nucleophile: Anhydrous Methanol (MeOH).

-

Catalyst: Sulfuric Acid (

, catalytic amount) or Amberlyst-15 (heterogeneous, easier workup). -

Quenching: Saturated

solution. -

Equipment: 3-neck round bottom flask, internal thermometer, dropping funnel, inert gas (Argon/Nitrogen) line.

Step-by-Step Methodology

Step 1: Catalyst Preparation (0 min)

-

Charge the reaction vessel with anhydrous Methanol (10 volumes relative to epoxide).

-

Critical: Cool the solvent to 0°C using an ice/water bath.

-

-

Homogeneous: Add concentrated

(0.05 eq) dropwise. -

Heterogeneous: Add Amberlyst-15 beads (10 wt% loading).

-

-

Reasoning: Low temperature prevents immediate exothermic polymerization and suppresses nitrile hydrolysis.

Step 2: Controlled Addition (15-30 min)

-

Dissolve this compound in a minimal amount of MeOH.

-

Add the epoxide solution dropwise to the acidic methanol over 30 minutes, maintaining internal temperature

. -

Validation: Monitor exotherm.[3] A spike

indicates addition is too fast, risking polymerization.

Step 3: Reaction Phase (2-4 hours)

-

Allow the mixture to warm slowly to room temperature (20-25°C).

-

Stir for 2-4 hours.

-

Monitoring: Use TLC (silica, EtOAc/Hexane) or GC-MS. Look for the disappearance of the epoxide peak.

-

Note: The product is more polar than the starting material.

-

Step 4: Quenching & Isolation

-

If Homogeneous (

): Cool to 0°C. Neutralize with saturated -

If Heterogeneous (Amberlyst): Simply filter off the catalyst beads.

-

Remove excess Methanol under reduced pressure (Rotary Evaporator, bath < 40°C).

-

Extract the residue with Dichloromethane (DCM) or Ethyl Acetate.

-

Dry over

, filter, and concentrate.

Data Interpretation & Troubleshooting

| Observation | Probable Cause | Corrective Action |

| Low Yield / Polymerization | Temperature too high during addition; Acid concentration too high. | Maintain T < 5°C during addition. Reduce catalyst loading. |

| Amide Byproduct | Hydrolysis of the Nitrile (-CN) group. | Reaction ran too long or too much water present. Use strictly anhydrous MeOH. |

| Regioisomer Mixture | Presence of Lewis acidic metals or solvent effects. | Ensure proton source is clean. Use non-polar co-solvent if necessary. |

Safety & Hazard Management (HCN Protocol)

Working with cyano-epoxides requires strict adherence to cyanide safety protocols. While the nitrile group is covalently bonded, acidic conditions—especially if heated or if water is present—can theoretically liberate Hydrogen Cyanide (HCN) via hydrolysis or elimination pathways.

Cyanide Safety Decision Tree

Figure 2: Safety workflow for managing potential HCN risks during acid catalysis.

Mandatory PPE & Engineering Controls

-

HCN Monitor: A portable electrochemical HCN detector must be active inside the fume hood.

-

Waste Disposal: All aqueous waste must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize any free cyanide to cyanate before disposal.

-

No Strong Acids in Waste: Never mix the reaction waste stream with strong acids.

References